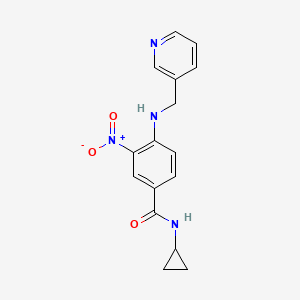![molecular formula C20H26N2O4 B8008208 N-[2-[1-tert-butoxycarbonylpiperidin-4-yl]ethyl]phthalimide](/img/structure/B8008208.png)
N-[2-[1-tert-butoxycarbonylpiperidin-4-yl]ethyl]phthalimide
概要
説明
N-[2-[1-tert-butoxycarbonylpiperidin-4-yl]ethyl]phthalimide is a synthetic organic compound that features a phthalimide group linked to a piperidine ring. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen, making this compound useful in various chemical syntheses and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[1-tert-butoxycarbonylpiperidin-4-yl]ethyl]phthalimide typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is first protected with a Boc group. This is achieved by reacting piperidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Linking to Phthalimide: The Boc-protected piperidine is then reacted with phthalimide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors and continuous flow processes to ensure consistent production.
化学反応の分析
Types of Reactions
N-[2-[1-tert-butoxycarbonylpiperidin-4-yl]ethyl]phthalimide can undergo several types of chemical reactions:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The phthalimide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Deprotection: Removal of the Boc group yields the free amine.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
科学的研究の応用
N-[2-[1-tert-butoxycarbonylpiperidin-4-yl]ethyl]phthalimide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a building block for bioactive compounds.
Medicine: Potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[2-[1-tert-butoxycarbonylpiperidin-4-yl]ethyl]phthalimide largely depends on its use. For instance, in drug development, it may act as a precursor to compounds that inhibit specific enzymes by binding to their active sites. The Boc group provides stability during synthesis, which is later removed to reveal the active amine group that interacts with biological targets.
類似化合物との比較
Similar Compounds
1-Boc-4-piperidone: Another Boc-protected piperidine derivative used in similar synthetic applications.
N-Boc-4-piperidone: Used as a precursor in the synthesis of various pharmaceuticals.
tert-Butyl 4-oxo-1-piperidinecarboxylate: Employed in the synthesis of selective ligands.
Uniqueness
N-[2-[1-tert-butoxycarbonylpiperidin-4-yl]ethyl]phthalimide is unique due to its combination of a phthalimide group and a Boc-protected piperidine ring, which provides versatility in synthetic chemistry. Its structure allows for multiple functionalizations, making it a valuable intermediate in the synthesis of complex molecules.
特性
IUPAC Name |
tert-butyl 4-[2-(1,3-dioxoisoindol-2-yl)ethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-20(2,3)26-19(25)21-11-8-14(9-12-21)10-13-22-17(23)15-6-4-5-7-16(15)18(22)24/h4-7,14H,8-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSURZBHGMBUYLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-[(4-chlorophenyl)methyl]-7,8-dimethoxyspiro[3H-chromene-2,4'-piperidine]-4-one;oxalic acid](/img/structure/B8008144.png)


![6-ethyl-N-[2-(4-methoxyphenyl)ethyl]quinazolin-4-amine;hydrochloride](/img/structure/B8008176.png)

![2-[6-[3-(cyanomethyl)-1H-indol-6-yl]-1H-indol-3-yl]acetonitrile](/img/structure/B8008185.png)
![3-ethyl-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one](/img/structure/B8008191.png)
amine](/img/structure/B8008195.png)
![2-[(4-Anilinopyrimidin-2-yl)amino]benzoic acid](/img/structure/B8008213.png)
![3-[[2-(2,5-Dimethoxyanilino)pyrimidin-4-yl]amino]benzoic acid](/img/structure/B8008214.png)
![3-[[4-(4-Carboxyanilino)pyrimidin-2-yl]amino]benzoic acid](/img/structure/B8008216.png)
![2-(5-m-Tolyl-1H-[1,2,4]triazol-3-yl)-phenylami ne](/img/structure/B8008219.png)
![(1S,3aR,6aS)-5-(4-methylphenyl)-1-(2-methylsulfanylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B8008226.png)
